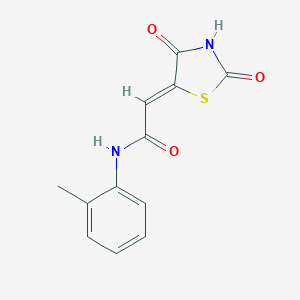

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

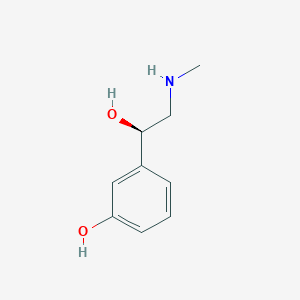

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide, commonly referred to as 'DMT' is a synthetic compound that has gained widespread attention in the scientific community due to its potential applications in various fields. The compound is a thiazolidine derivative that has a unique structure and properties, which make it a promising candidate for research in various fields.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

2,4-Thiazolidinedione (2,4-TZD) derivatives, such as 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide, are recognized for their extensive pharmacological properties. These heterocyclic compounds serve as a foundational pharmacophore, offering opportunities for structural modification to combat various clinical disorders. The medicinal perspective of these compounds extends to antimicrobial, antitumor, and antidiabetic agents. In medicinal chemistry, the TZD core is often modified structurally, with common alterations occurring at the N-3 position and the active methylene at C-5. These modifications aim to enhance the therapeutic potential against life-threatening ailments (Singh et al., 2022).

Anticancer Properties

Thiazolidin-4-ones, including 2,4-TZD derivatives, are crucial in the development of novel drug molecules due to their significant biological activities. These compounds have demonstrated potential in treating various conditions, including cancer. The diverse biological properties of these compounds are influenced by different substituents, leading to various therapeutic effects. Structural optimization of thiazolidin-4-one derivatives continues to be a focus in medicinal chemistry, aiming to create more effective drug agents (Mech et al., 2021).

Green Synthesis and Environmental Sustainability

The synthesis of 1,3-thiazolidin-4-one and its derivatives has been a topic of interest since the mid-nineteenth century. Advances in green chemistry methodologies have been developed to obtain these compounds, focusing on environmental sustainability and the reduction of the ecological footprint. The 1,3-thiazolidin-4-one nucleus and its derivatives, including 2,4-TZDs, are of great pharmacological importance and are already present in commercial pharmaceuticals. Research continues to explore these compounds' structural and biological properties and the green synthesis approaches to create them (Santos et al., 2018).

Biological Activity and Pharmacokinetics

Thiazolidine motifs, including 2,4-TZD derivatives, exhibit a wide range of biological properties such as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities. The presence of sulfur in these compounds enhances their pharmacological properties. Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity. Thiazolidine derivatives are instrumental in the design of new small molecules with biological activity, serving as a crucial component in probe design and the development of next-generation drug candidates (Sahiba et al., 2020).

Eigenschaften

IUPAC Name |

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-7-4-2-3-5-8(7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNNUDVJGIQTJK-TWGQIWQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C=C2C(=O)NC(=O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C=C\2/C(=O)NC(=O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({5-[(2-Amino-2-oxoethyl)(3-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B352850.png)

![Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B352851.png)

![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B352858.png)

![{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B352867.png)

![4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B352872.png)

![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)

![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352877.png)

![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)

![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)